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molecular formula C7H7N3O3 B3023386 (3-Nitrophenyl)urea CAS No. 13142-61-5

(3-Nitrophenyl)urea

Cat. No. B3023386
M. Wt: 181.15 g/mol
InChI Key: UUIRARUHMZIJCV-UHFFFAOYSA-N
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Patent
US07504410B2

Procedure details

Ammonia was bubbled into a solution of 3-nitrophenylisocyanate (1.5 g, 9.1 mmol) for ten minutes. The reaction mixture was then concentrated and the resulting yellow solid was washed with ether (200 mL) to afford N-(3-nitrophenyl)-urea (1.35 g, 7.5 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[N+:2]([C:5]1[CH:6]=[C:7]([N:11]=[C:12]=[O:13])[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3]>>[N+:2]([C:5]1[CH:6]=[C:7]([NH:11][C:12]([NH2:1])=[O:13])[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
WASH
Type
WASH
Details
the resulting yellow solid was washed with ether (200 mL)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.5 mmol
AMOUNT: MASS 1.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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